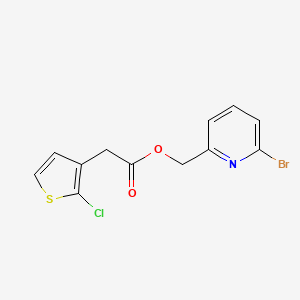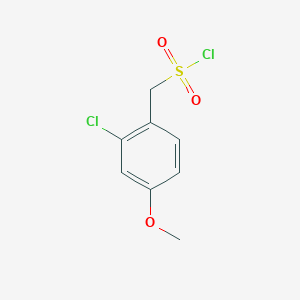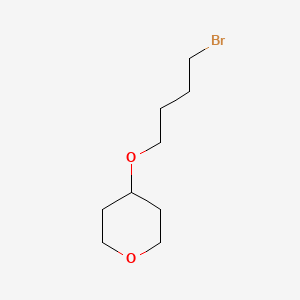
4-(4-Bromobutoxy)tetrahydro-2h-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromobutoxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C9H17BrO2. It is a colorless to almost colorless clear liquid at room temperature . This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromobutoxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydro-2H-pyran with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the product is purified using techniques such as distillation or recrystallization .
化学反応の分析
Types of Reactions
4-(4-Bromobutoxy)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, sodium alkoxide, and amines. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include various substituted tetrahydro-2H-pyran derivatives.
Oxidation: Products include alcohols or ketones.
Reduction: The major product is tetrahydro-2H-pyran.
科学的研究の応用
4-(4-Bromobutoxy)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and as a reagent in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(4-Bromobutoxy)tetrahydro-2H-pyran involves its reactivity as a brominated ether. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The tetrahydro-2H-pyran ring provides stability and rigidity to the molecule, allowing it to participate in various chemical transformations .
類似化合物との比較
Similar Compounds
2-(4-Bromophenoxy)tetrahydro-2H-pyran: This compound has a similar structure but with a phenoxy group instead of a butoxy group.
4-Bromobutyl tetrahydro-2H-pyran-2-yl ether: Another similar compound with slight variations in the ether linkage.
Uniqueness
4-(4-Bromobutoxy)tetrahydro-2H-pyran is unique due to its specific combination of a bromobutoxy group and a tetrahydro-2H-pyran ring. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications .
特性
分子式 |
C9H17BrO2 |
|---|---|
分子量 |
237.13 g/mol |
IUPAC名 |
4-(4-bromobutoxy)oxane |
InChI |
InChI=1S/C9H17BrO2/c10-5-1-2-6-12-9-3-7-11-8-4-9/h9H,1-8H2 |
InChIキー |
GJTACIJMRPZIKU-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1OCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanaminehydrochloride](/img/structure/B13558729.png)
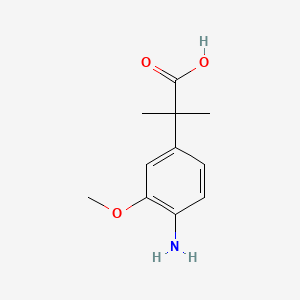

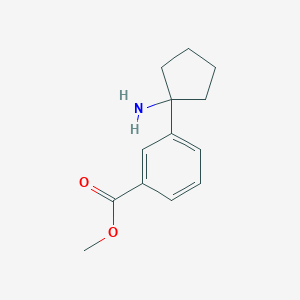
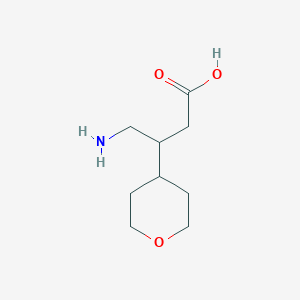
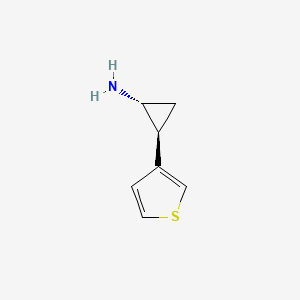
![2-Benzyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B13558743.png)
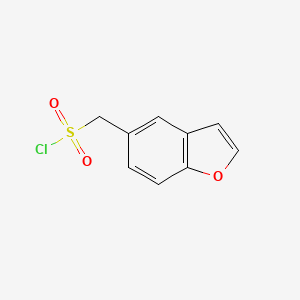
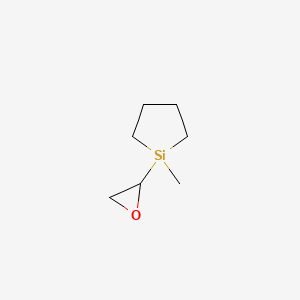
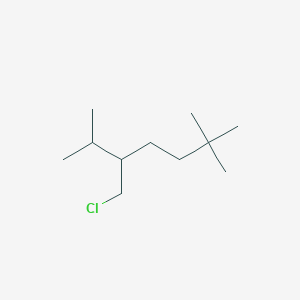
![6-Chloro-4-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B13558775.png)
